2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C14H22BNO5 and its molecular weight is 295.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic intermediate with borate and sulfonamide groups . It is synthesized through nucleophilic and amidation reactions
Mode of Action
Organoboron compounds, such as this one, are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are often used in the organic synthesis of drugs, where boronic acid compounds are usually used to protect diols .
Biochemical Pathways
The compound plays a role in various biochemical pathways. In the organic synthesis of drugs, it is utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions . In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
Pharmacokinetics
The compound’s boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Result of Action
It is known that boronic acid compounds can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . They can also be used to treat tumors and microbial infections, and they can be used to treat anticancer drugs .
Action Environment
It is known that boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Biochemical Analysis
Biochemical Properties
2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronate ester group in the compound is crucial for its reactivity, allowing it to form stable complexes with palladium catalysts. These interactions are essential for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in these pathways. For instance, it can affect the phosphorylation states of proteins, thereby altering gene expression and cellular metabolism. Studies have shown that this compound can induce changes in the expression of genes related to oxidative stress and apoptosis, highlighting its potential impact on cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronate ester group allows it to form reversible covalent bonds with diols and other nucleophiles, which is critical for its role in enzyme inhibition or activation. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and thus modulating enzymatic activity. Additionally, it can activate certain enzymes by stabilizing their active conformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the molecule, facilitating its excretion. The compound can also interact with cofactors like NADPH, which are essential for its biotransformation. These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Properties
IUPAC Name |
2,3,6-trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO5/c1-13(2)14(3,4)21-15(20-13)9-8-10(17-5)12(19-7)16-11(9)18-6/h8H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVMDQKWXGAXKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.